molecular formula C22H30N3P B1505267 Di-(2-pyridyl)(dicyclohexylphosphino)amine CAS No. 472959-98-1

Di-(2-pyridyl)(dicyclohexylphosphino)amine

Cat. No.: B1505267
CAS No.: 472959-98-1
M. Wt: 367.5 g/mol
InChI Key: CJUFCBSWPOCQJL-UHFFFAOYSA-N
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Description

Di-(2-pyridyl)(dicyclohexylphosphino)amine is a complex organophosphorus compound characterized by its unique structure, which includes two pyridyl groups and a dicyclohexylphosphinoamine moiety. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Di-(2-pyridyl)(dicyclohexylphosphino)amine typically involves the reaction of 2-pyridylamine with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and a suitable solvent such as dichloromethane or toluene is used. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Di-(2-pyridyl)(dicyclohexylphosphino)amine can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted analogs.

Scientific Research Applications

Di-(2-pyridyl)(dicyclohexylphosphino)amine is widely used in scientific research due to its unique properties and versatility. It finds applications in:

  • Catalysis: The compound is used as a ligand in transition metal catalysts for various organic transformations.

  • Biology: It is employed in the study of enzyme mechanisms and as a tool in bioconjugation chemistry.

  • Industry: It is utilized in the synthesis of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Di-(2-pyridyl)(dicyclohexylphosphino)amine exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a ligand, coordinating to metal centers in catalysts, which enhances their reactivity and selectivity. The specific pathways and targets depend on the context in which the compound is used, such as in catalytic cycles or biological systems.

Comparison with Similar Compounds

Di-(2-pyridyl)(dicyclohexylphosphino)amine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:

  • Bis(diphenylphosphino)methane (dppm)

  • Bis(diphenylphosphino)ethane (dppe)

  • Bis(dicyclohexylphosphino)methane (dcpm)

These compounds share the common feature of having phosphine groups, but they differ in their substituents and overall structure, leading to different reactivity and applications.

Properties

IUPAC Name

N-dicyclohexylphosphanyl-N-pyridin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N3P/c1-3-11-19(12-4-1)26(20-13-5-2-6-14-20)25(21-15-7-9-17-23-21)22-16-8-10-18-24-22/h7-10,15-20H,1-6,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUFCBSWPOCQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)N(C3=CC=CC=N3)C4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00704839
Record name P,P-Dicyclohexyl-N,N-dipyridin-2-ylphosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472959-98-1
Record name P,P-Dicyclohexyl-N,N-dipyridin-2-ylphosphinous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00704839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Di-(2-pyridyl)(dicyclohexylphosphino)amine
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Di-(2-pyridyl)(dicyclohexylphosphino)amine
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Di-(2-pyridyl)(dicyclohexylphosphino)amine
Reactant of Route 4
Di-(2-pyridyl)(dicyclohexylphosphino)amine
Reactant of Route 5
Di-(2-pyridyl)(dicyclohexylphosphino)amine
Reactant of Route 6
Di-(2-pyridyl)(dicyclohexylphosphino)amine

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